Cas no 148455-50-9 (4-(3-Chlorophenyl)-5-(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid)

4-(3-Chlorophenyl)-5-(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid is a dihydropyridine derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structural features, including the 3-chlorophenyl and ethoxycarbonyl substituents, contribute to its reactivity and utility as an intermediate in synthesizing biologically active compounds. The compound's dihydropyridine core is known for modulating calcium channel activity, making it relevant in cardiovascular drug development. Its carboxylic acid functionality enhances solubility and provides a handle for further derivatization. The presence of methyl groups at the 2- and 6-positions improves stability while maintaining synthetic versatility. This compound is particularly valuable for researchers exploring structure-activity relationships in drug discovery.
4-(3-Chlorophenyl)-5-(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid structure
148455-50-9 structure
Product Name:4-(3-Chlorophenyl)-5-(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid
CAS No:148455-50-9
MF:C17H18ClNO4
MW:335.782124042511
CID:1094755
PubChem ID:4346467
Update Time:2025-06-07

4-(3-Chlorophenyl)-5-(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 4-(3-Chlorophenyl)-5-(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid
    • 4-(3-chlorophenyl)-3-(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-5-carboxylic acid
    • 4-(3-chlorophenyl)-5-ethoxycarbonyl-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic Acid
    • SCHEMBL7266484
    • 4(3-CL-PH)-5-(ETHOXYCARBONYL)-2,6-DIMETHYL-1,4-DIHYDRO-3-PYRIDINECARBOXYLIC ACID
    • 4-(3-Chlorophenyl)-5-(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylicacid
    • AKOS022189376
    • NQDWZIVMDCMDJE-UHFFFAOYSA-N
    • 148455-50-9
    • Inchi: 1S/C17H18ClNO4/c1-4-23-17(22)14-10(3)19-9(2)13(16(20)21)15(14)11-6-5-7-12(18)8-11/h5-8,15,19H,4H2,1-3H3,(H,20,21)
    • InChI Key: NQDWZIVMDCMDJE-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(=C1)C1C(C(=O)O)=C(C)NC(C)=C1C(=O)OCC

Computed Properties

  • Exact Mass: 335.0924357g/mol
  • Monoisotopic Mass: 335.0924357g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 5
  • Complexity: 567
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 75.6Ų

4-(3-Chlorophenyl)-5-(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid Pricemore >>

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Additional information on 4-(3-Chlorophenyl)-5-(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid

Professional Introduction to 4-(3-Chlorophenyl)-5-(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic Acid (CAS No. 148455-50-9)

4-(3-Chlorophenyl)-5-(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid, with the CAS number 148455-50-9, is a compound of significant interest in the field of pharmaceutical chemistry. This molecule belongs to the dihydropyridine class, which is well-known for its diverse biological activities and applications in medicinal chemistry. The structural features of this compound, particularly its 3-chlorophenyl and ethoxycarbonyl substituents, contribute to its unique chemical properties and potential therapeutic effects.

The dihydropyridine scaffold is a privileged structure in drug discovery due to its ability to interact with various biological targets. Specifically, the 2,6-dimethyl substitution pattern enhances the lipophilicity of the molecule, making it more suitable for membrane-bound receptors. This feature has been exploited in the development of calcium channel blockers, which are widely used for treating cardiovascular diseases. The presence of the ethoxycarbonyl group at the 5-position suggests potential prodrug applications or further derivatization to enhance bioavailability and metabolic stability.

Recent advancements in computational chemistry and molecular modeling have enabled a deeper understanding of the interactions between dihydropyridines and their biological targets. Studies have shown that the 3-chlorophenyl moiety can modulate binding affinity by influencing electronic distribution and steric hindrance around the active site. This has led to the design of novel dihydropyridine derivatives with improved pharmacokinetic profiles. For instance, modifications at the 3-position have been found to enhance binding to L-type calcium channels, which are crucial for muscle contraction and neurotransmitter release.

In addition to its potential as a calcium channel modulator, 4-(3-Chlorophenyl)-5-(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid may exhibit other biological activities. The ethoxycarbonyl group can participate in hydrogen bonding interactions, which are essential for receptor binding. Furthermore, the compound's lipophilicity allows it to cross biological membranes efficiently, making it a candidate for topical or oral administration. These properties make it an attractive scaffold for further pharmacological exploration.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions. Key steps include condensation reactions to form the dihydropyridine core, followed by functional group transformations such as chlorination and esterification. Advanced synthetic techniques like palladium-catalyzed cross-coupling reactions have been employed to introduce the desired substituents with high regioselectivity. These synthetic strategies ensure high yields and purity, which are critical for pharmaceutical applications.

The pharmacological profile of 4-(3-Chlorophenyl)-5-(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid has been investigated in preclinical studies. Initial findings suggest that it exhibits potent activity in vitro against various cellular models. Notably, its interaction with enzymes involved in metabolic pathways has been explored, providing insights into its potential as a therapeutic agent. The compound's ability to modulate enzyme activity may have implications in treating metabolic disorders and inflammation-related diseases.

Computational studies using molecular dynamics simulations have further elucidated the binding mechanism of this compound to its target proteins. These simulations have revealed that the 3-chlorophenyl and ethoxycarbonyl groups play critical roles in stabilizing the binding interface through hydrophobic interactions and hydrogen bonding networks. Such detailed structural insights are invaluable for designing next-generation derivatives with enhanced potency and selectivity.

In conclusion, 4-(3-Chlorophenyl)-5-(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid represents a promising candidate for further development in pharmaceutical research. Its unique structural features and demonstrated biological activities make it a valuable scaffold for designing novel therapeutic agents. Continued investigation into its pharmacological properties and synthetic pathways will likely yield significant advancements in drug discovery.

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